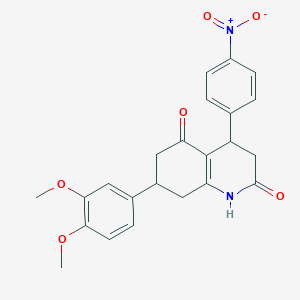![molecular formula C11H20N2O2 B4849478 3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid](/img/structure/B4849478.png)
3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid
Übersicht
Beschreibung
3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The precise mechanism of action of 3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid is not yet fully understood. However, studies have suggested that it may exert its effects by modulating various cellular pathways, including the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival and is often dysregulated in cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that 3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid can induce cell death in cancer cells and inhibit the growth of tumors in animal models. 3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid has several advantages for lab experiments, including its relative ease of synthesis and availability of starting materials. However, 3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid's potential toxicity and lack of specificity for certain cellular pathways may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid. For instance, further research is needed to elucidate the precise mechanism of action of 3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid and its potential applications in the treatment of cancer and neurological disorders. Additionally, 3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid could be used as a starting point for the synthesis of other compounds with potential biological activity.
Conclusion
In conclusion, 3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis and potential biological activity make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid has shown potential applications in various scientific research fields. For instance, it has been studied as a potential drug candidate for the treatment of cancer and neurological disorders. 3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid has also been explored for its use as a building block for the synthesis of other compounds with potential biological activity.
Eigenschaften
IUPAC Name |
3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)9-13-7-5-12(6-8-13)4-3-11(14)15/h1,3-9H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQCBXBSTPVSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(cyclopropylmethyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4849410.png)
![N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4849417.png)
![6-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849422.png)

![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole](/img/structure/B4849437.png)
![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849444.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4849454.png)
![3,3'-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4849462.png)
![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B4849469.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4849485.png)
![N-[3-(anilinocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4849489.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4849498.png)